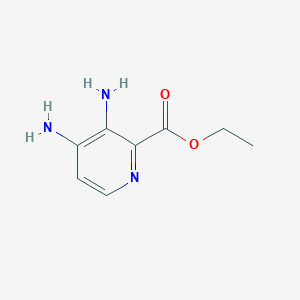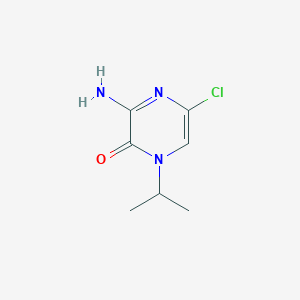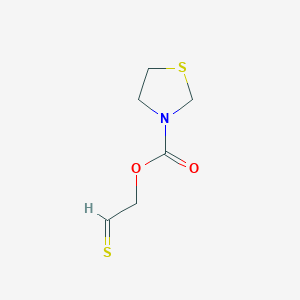
Ethyl 3,4-diaminopyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3,4-diaminopyridine-2-carboxylate d'éthyle est un composé chimique de formule moléculaire C8H11N3O2. Il s'agit d'un dérivé de la pyridine, un composé organique hétérocyclique basique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le 3,4-diaminopyridine-2-carboxylate d'éthyle peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction de la 3,4-diaminopyridine avec le chloroformate d'éthyle en présence d'une base comme la triéthylamine. La réaction se produit généralement à température ambiante et donne le produit souhaité après purification .
Méthodes de production industrielle
En milieu industriel, la production de 3,4-diaminopyridine-2-carboxylate d'éthyle peut impliquer des réactions en batch à grande échelle. Le procédé comprendrait l'utilisation de réacteurs automatisés pour contrôler la température, la pression et le temps de réaction, assurant ainsi une qualité et un rendement constants du produit.
Analyse Des Réactions Chimiques
Types de réactions
Le 3,4-diaminopyridine-2-carboxylate d'éthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir les groupes nitro en amines.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où les groupes amino sont remplacés par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrogène gazeux en présence d'un catalyseur sont généralement utilisés.
Substitution : Les réactions de substitution nucléophile nécessitent souvent des bases telles que l'hydroxyde de sodium ou le carbonate de potassium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des N-oxydes, tandis que la réduction peut produire des amines primaires.
Applications de la recherche scientifique
Le 3,4-diaminopyridine-2-carboxylate d'éthyle a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antivirales.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques
Mécanisme d'action
Le mécanisme d'action du 3,4-diaminopyridine-2-carboxylate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut agir comme un inhibiteur de certaines enzymes ou de certains récepteurs, modulant ainsi les voies biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques .
Applications De Recherche Scientifique
Ethyl 3,4-diaminopyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of ethyl 3,4-diaminopyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
3,4-Diaminopyridine : Un composé étroitement apparenté aux propriétés chimiques similaires.
2,3-diaminopyridine-4-carboxylate d'éthyle : Un autre dérivé avec de légères différences structurelles.
Unicité
Le 3,4-diaminopyridine-2-carboxylate d'éthyle est unique en raison de son motif de substitution spécifique sur le cycle pyridine, qui lui confère des propriétés chimiques et biologiques distinctes. Cette unicité le rend précieux pour des applications spécialisées dans la recherche et l'industrie .
Propriétés
Formule moléculaire |
C8H11N3O2 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
ethyl 3,4-diaminopyridine-2-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-8(12)7-6(10)5(9)3-4-11-7/h3-4H,2,10H2,1H3,(H2,9,11) |
Clé InChI |
WUYOVBGHABHEGS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC=CC(=C1N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11908938.png)








